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Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1
family of aminopeptidases, with demonstrated anti-tumor activity in a range of preclinical
cancer models.[1][2] It functions as a prodrug, being converted intracellularly to its active acid
metabolite, CHR-79888.[3] This active form inhibits several intracellular aminopeptidases,
leading to a disruption of protein turnover and subsequent amino acid deprivation within cancer
cells.[4][5] This technical guide provides a comprehensive overview of the preclinical
pharmacokinetics (PK) and pharmacodynamics (PD) of Tosedostat, summarizing key data,
experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Tosedostat's primary mechanism of action involves the inhibition of M1 family
aminopeptidases, which are crucial for the final stages of protein recycling.[3][4] By blocking
these enzymes, Tosedostat's active metabolite, CHR-79888, leads to a depletion of the
intracellular amino acid pool.[5] This amino acid deprivation selectively impacts transformed
cells, which have a high demand for protein synthesis to sustain their rapid proliferation.[3] The
key downstream effects of this mechanism include the inhibition of the mTOR (mammalian
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target of rapamycin) signaling pathway and the phosphorylation of eukaryotic initiation factor 2a
(elF2a), ultimately leading to reduced protein synthesis, cell cycle arrest, and apoptosis.[6]
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Caption: Mechanism of action of Tosedostat.

Pharmacokinetics

Tosedostat is orally bioavailable and is metabolized to its active form, CHR-79888, within cells.
[3] While detailed preclinical pharmacokinetic parameters are not extensively published, data
from a first-in-man Phase | study in patients with advanced solid tumors provides valuable
insights that are consistent with efficacious levels observed in preclinical xenograft models.[3]

[7]

Table 1: Pharmacokinetic Parameters of Tosedostat and its Active Metabolite (CHR-79888) in
Humans|[3][7]

CHR-79888 (Active

Parameter Tosedostat (CHR-2797) .
Metabolite)
Tmax (Time to Peak Plasma
, ~1- 3.5 hours ~6 - 11 hours
Concentration)
Terminal Half-life (t%2) ~1 - 3.5 hours ~6 - 11 hours
Dose-proportional increases in ~ Dose-proportional increases in
Exposure
plasma AUC and Cmax plasma AUC and Cmax
Cellular Accumulation - Accumulates intracellularly

Note: This data is from a human Phase | study, but intracellular exposure to CHR-79888 was
found to be consistent with levels that were efficacious in preclinical xenograft models.[3][7]

Pharmacodynamics and In Vitro Activity

The pharmacodynamic effects of Tosedostat are a direct consequence of its mechanism of
action. In vitro studies have demonstrated its potent inhibitory activity against target
aminopeptidases and its profound anti-proliferative effects on a variety of cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of Tosedostat
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o Leucyl
Enzyme Inhibition ] ] 100 nM [6]
Aminopeptidase (LAP)

Puromycin-sensitive

Aminopeptidase 150 nM [6]
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Aminopeptidase N
220 nM [6]

(APN)
LTA4 Hydrolase (b

Y (by 8 nM [6]
CHR-79888)
Anti-proliferative U-937 (Histiocytic

o 10 nM [6]

Activity lymphoma)
HL-60 (Promyelocytic

(_ i 30 nM [6]
leukemia)
KG-1 (Acute
myelogenous 15 nM [6]
leukemia)
GDM-1
(Myelomonocytic 15 nM [6]
leukemia)

Pharmacodynamic studies in cell lines such as HL-60 have shown that treatment with
Tosedostat leads to the upregulation of genes involved in amino acid transport and
metabolism, phosphorylation of elF2a, and inhibition of the phosphorylation of mMTOR
substrates, all of which are indicative of an amino acid deprivation response.[6]

Preclinical In Vivo Efficacy

Tosedostat has demonstrated significant anti-tumor and anti-metastatic activity in a range of
preclinical animal models.

Table 3: Summary of Tosedostat In Vivo Efficacy in Preclinical Models[6]
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Animal Model

Cancer Type

Dosing Regimen

Key Findings

Rat (HOSP.1 lung

Syngeneic lung

~100 mg/kg, daily p.o.

Dose-dependent

decrease in tumor

colonization) cancer
volume
. . Dose-dependent
Rat (HSN LV10 liver Syngeneic ) )
o ~100 mg/kg, daily p.o.  decrease in tumor
colonization) chondrosarcoma

volume

Nude Mouse (MDA-
MB-435 xenograft)

Human breast cancer

~100 mg/kg, daily p.o.

Dose-dependent
decrease in tumor
volume and
spontaneous
metastasis

Nude Mouse (MDA-
MB-468 xenograft)

Human breast cancer

~100 mg/kg, daily p.o.

Dose-dependent
decrease in tumor

volume

Experimental Protocols
In Vitro Aminopeptidase Inhibition Assays|[6]

A general workflow for determining the inhibitory activity of Tosedostat against its target

aminopeptidases is outlined below.
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Caption: In vitro aminopeptidase inhibition assay workflow.
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o Leucyl Aminopeptidase (LAP) Activity Assay: LAP activity is determined by measuring the
hydrolysis of the tripeptide, Leucyl-Glycyl-Glycine (LGG). The reaction is carried out in 96-
well plates containing diluted Tosedostat, LAP enzyme, and LGG. After incubation at 37°C,
the reaction is terminated, and the product is detected using a derivatization reagent.

e Puromycin-sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN) Activity Assays:
The activity of these enzymes is typically measured using a fluorogenic substrate such as
Ala-AMC. The assay involves incubating the enzyme with diluted Tosedostat and the
substrate. The reaction is stopped after a defined period, and the fluorescence is measured
to determine the extent of substrate cleavage.

In Vitro Cell Proliferation Assay ([*H]Thymidine
Incorporation)[6]

This assay measures the anti-proliferative effects of Tosedostat on cancer cell lines.
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Caption: Cell proliferation assay workflow.
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In Vivo Xenograft Tumor Model[6]

The following provides a general protocol for assessing the in vivo efficacy of Tosedostat in a
human tumor xenograft model.

e Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

e Cell Inoculation: Human cancer cells (e.g., MDA-MB-435 or MDA-MB-468) are inoculated
subcutaneously or intravenously into the mice.

e Tumor Growth and Treatment: Once tumors are established and reach a palpable size, mice
are randomized into control and treatment groups. Tosedostat is administered orally,
typically on a daily schedule (e.g., ~100 mg/kg).

» Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the
study, tumors may be excised and weighed. In models of metastasis, secondary tumor
formation (e.g., in the lungs) is assessed.

e Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure the
levels of Tosedostat and CHR-79888, as well as to assess biomarkers of target
engagement (e.g., aminopeptidase activity, levels of phosphorylated mTOR substrates).

Conclusion

Tosedostat is a potent aminopeptidase inhibitor with a well-defined mechanism of action that
leads to amino acid deprivation and subsequent cell death in cancer cells. Preclinical studies
have demonstrated its significant in vitro anti-proliferative activity and in vivo anti-tumor efficacy
across a range of models. The pharmacokinetic profile, characterized by oral bioavailability and
intracellular conversion to a long-lived active metabolite, supports its clinical development. This
technical guide provides a summary of the key preclinical data and methodologies that form the
basis for the ongoing clinical investigation of Tosedostat as a promising anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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